molecular formula C9H6O4 B12884605 2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde

2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde

Cat. No.: B12884605
M. Wt: 178.14 g/mol
InChI Key: OUCBKIWZWGSDJL-UHFFFAOYSA-N
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Description

2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde is an organic compound that features a benzodioxole ring fused with an oxoacetaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde typically involves the reaction of benzo[d][1,3]dioxole derivatives with appropriate reagents under controlled conditions. One common method involves the use of benzo[d][1,3]dioxole-5-amine as a starting material, which is then reacted with various reagents to introduce the oxoacetaldehyde group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The benzodioxole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and proteins, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzo[D][1,3]dioxol-5-YL)-2-oxoacetaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-oxoacetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-4-7(11)6-1-2-8-9(3-6)13-5-12-8/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCBKIWZWGSDJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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